Cas no 2138533-25-0 (methyl 3-(tert-butylamino)cyclobutane-1-carboxylate)

Methyl 3-(tert-butylamino)cyclobutane-1-carboxylate is a cyclobutane-derived compound featuring both a tert-butylamino substituent and a methyl ester functional group. This structure imparts unique reactivity and stability, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The tert-butylamino group enhances steric hindrance, influencing selectivity in reactions, while the ester moiety offers versatility for further derivatization. Its rigid cyclobutane core contributes to conformational constraints, useful in designing bioactive molecules. The compound is typically handled under controlled conditions due to its sensitivity, ensuring optimal purity and performance in synthetic applications.
methyl 3-(tert-butylamino)cyclobutane-1-carboxylate structure
2138533-25-0 structure
Product Name:methyl 3-(tert-butylamino)cyclobutane-1-carboxylate
CAS No:2138533-25-0
MF:C10H19NO2
MW:185.26336312294
CID:5908271
PubChem ID:165801015
Update Time:2025-06-12

methyl 3-(tert-butylamino)cyclobutane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-(tert-butylamino)cyclobutane-1-carboxylate
    • 2138533-25-0
    • EN300-1196535
    • Inchi: 1S/C10H19NO2/c1-10(2,3)11-8-5-7(6-8)9(12)13-4/h7-8,11H,5-6H2,1-4H3
    • InChI Key: MBDPUZIFBOOQTQ-UHFFFAOYSA-N
    • SMILES: O(C)C(C1CC(C1)NC(C)(C)C)=O

Computed Properties

  • Exact Mass: 185.141578849g/mol
  • Monoisotopic Mass: 185.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 38.3Ų

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methyl 3-(tert-butylamino)cyclobutane-1-carboxylate Related Literature

Additional information on methyl 3-(tert-butylamino)cyclobutane-1-carboxylate

Comprehensive Overview of Methyl 3-(tert-butylamino)cyclobutane-1-carboxylate (CAS No. 2138533-25-0)

In the realm of organic chemistry and pharmaceutical research, methyl 3-(tert-butylamino)cyclobutane-1-carboxylate (CAS No. 2138533-25-0) has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its cyclobutane ring and tert-butylamino moiety, serves as a versatile intermediate in synthetic chemistry. Researchers and industry professionals are increasingly exploring its utility in drug discovery, agrochemicals, and material science, aligning with the growing demand for novel small-molecule building blocks.

The methyl 3-(tert-butylamino)cyclobutane-1-carboxylate structure combines a rigid cyclobutane framework with a flexible ester group, making it an attractive candidate for modulating molecular interactions. Its CAS No. 2138533-25-0 is frequently searched in chemical databases, reflecting its relevance in high-throughput screening and medicinal chemistry optimization. Recent trends highlight its role in designing bioactive compounds, particularly in targeting GPCRs (G-protein-coupled receptors) and enzymes, which are hot topics in precision medicine and personalized therapeutics.

From a synthetic perspective, the tert-butylamino group in this compound enhances steric hindrance, which can influence reaction selectivity—a key consideration for green chemistry enthusiasts aiming to reduce waste. The ester functionality (methyl carboxylate) further allows for straightforward derivatization, catering to the needs of combinatorial chemistry libraries. These attributes resonate with the industry's shift toward sustainable synthesis and atom-economical processes, frequently discussed in academic and industrial forums.

Analytical studies of methyl 3-(tert-butylamino)cyclobutane-1-carboxylate often employ techniques like NMR, HPLC, and mass spectrometry, addressing common queries about its purity assessment and structural elucidation. Its stability under various conditions is another area of interest, particularly for formulators seeking excipient compatibility in drug development. Notably, the compound's logP and solubility profile are critical parameters for ADME/Tox predictions, a recurring theme in pharmacokinetic research.

Beyond pharmaceuticals, CAS No. 2138533-25-0 finds niche applications in advanced material science, such as polymer crosslinking agents or ligands for catalysis. This versatility aligns with the surge in demand for multifunctional intermediates in smart materials design. As the scientific community prioritizes structure-activity relationships (SAR), this compound's balanced lipophilicity and steric properties make it a valuable tool for molecular modeling and virtual screening initiatives.

In summary, methyl 3-(tert-butylamino)cyclobutane-1-carboxylate exemplifies the intersection of innovation and practicality in modern chemistry. Its CAS No. 2138533-25-0 continues to trend in research circles, driven by its adaptability to targeted drug delivery systems and catalytic applications. As industries embrace digital chemistry platforms, this compound's data-rich profile positions it as a staple for AI-driven drug discovery pipelines and automated synthesis workflows.

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